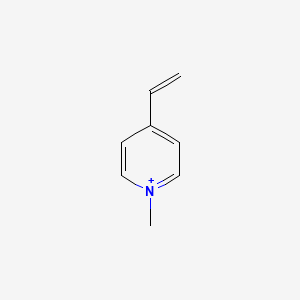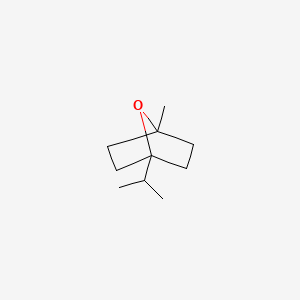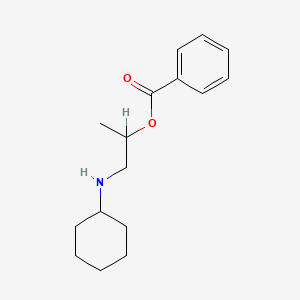![molecular formula C17H37N7O4 B1204265 N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide](/img/structure/B1204265.png)
N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It exhibits a broad spectrum of biological activities, including antibacterial, antitumor, and immunosuppressive properties . This compound has garnered significant interest due to its potential therapeutic applications, particularly in oncology and immunology.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide is typically prepared through fermentation using Bacillus laterosporus. The fermentation process involves culturing the bacterium in a nutrient-rich medium under controlled conditions. The medium usually contains glycerol, peptone, and yeast extract, and the pH is maintained around 7.4 .
Industrial Production Methods: For industrial-scale production, the fermentation process is optimized to maximize yield. This involves scaling up the fermentation in large bioreactors, followed by extraction and purification of the antibiotic. The purification process often includes techniques such as solvent extraction, chromatography, and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its stability or activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogenated or alkylated groups .
Scientific Research Applications
N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide antibiotics and their chemical modifications.
Biology: Investigated for its antibacterial and antitumor activities, as well as its effects on immune cells.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, cancers, and autoimmune diseases.
Industry: Utilized in the development of new antibiotics and immunosuppressive drugs.
Mechanism of Action
The mechanism of action of N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide involves multiple pathways:
Antibacterial Activity: It disrupts bacterial cell wall synthesis, leading to cell lysis and death.
Antitumor Activity: It inhibits the proliferation of cancer cells by interfering with DNA replication and protein synthesis.
Immunosuppressive Activity: It modulates the immune response by inhibiting the activation and proliferation of immune cells.
Comparison with Similar Compounds
Mupirocin: An antibiotic with a similar mechanism of action, used to treat bacterial infections.
Zanamivir: An antiviral agent with structural similarities, used to treat influenza.
Ampicillin: A broad-spectrum antibiotic with similar antibacterial properties.
Uniqueness: N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide is unique due to its combined antibacterial, antitumor, and immunosuppressive properties.
Properties
Molecular Formula |
C17H37N7O4 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide |
InChI |
InChI=1S/C17H37N7O4/c18-7-5-9-21-8-3-4-10-22-15(27)16(28)24-14(26)12-13(25)6-1-2-11-23-17(19)20/h13,16,21,25,28H,1-12,18H2,(H,22,27)(H,24,26)(H4,19,20,23) |
InChI Key |
GDVNLLJNADMLLR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN=C(N)N)CC(CC(=O)NC(C(=O)NCCCCNCCCN)O)O |
Synonyms |
1-amino-19-guanidino-11,15-dihydroxy-4,9,12-triazanonadecane-10,13-dione spergualin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


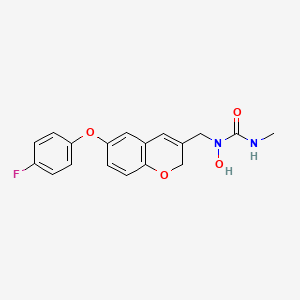
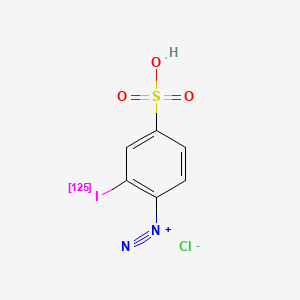

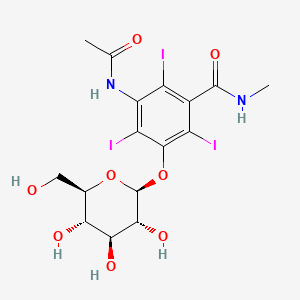
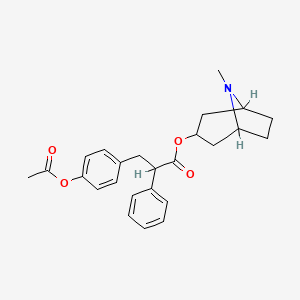

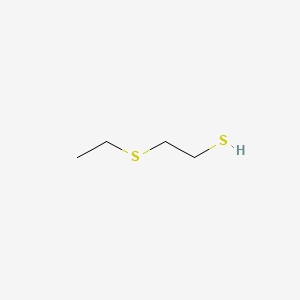
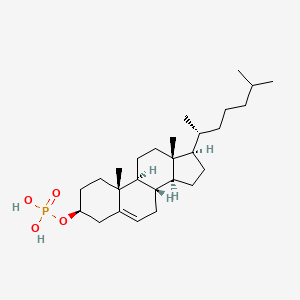

![N,N-di(propan-2-yl)-2-[(1-propyl-5-tetrazolyl)thio]acetamide](/img/structure/B1204199.png)
